3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine
Description
3-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an ethoxymethyl group at position 4 and a propan-1-amine chain at position 1. This structure combines the rigidity of the triazole ring with the flexibility of the ethoxymethyl ether and the primary amine functionality.
Properties
IUPAC Name |
3-[4-(ethoxymethyl)triazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-2-13-7-8-6-12(11-10-8)5-3-4-9/h6H,2-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIODNVMZROSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a click chemistry approach, where azides react with alkynes to form 1,2,3-triazoles. The reaction conditions can significantly affect yield and purity. For instance, using copper(I) catalysts in aqueous environments has shown to enhance the efficiency of the synthesis process .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antifungal properties. The presence of the triazole ring enhances the compound's ability to inhibit fungal enzyme synthesis.
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through the inhibition of specific pathways involved in cell proliferation and survival .
Pharmacological Studies
Recent studies have highlighted the following biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antifungal | Effective against various strains of fungi by inhibiting ergosterol biosynthesis. |
| Antitumor | Induces apoptosis in certain cancer cell lines; mechanism involves caspase activation. |
| Antioxidant | Reduces oxidative stress markers in vitro and in vivo models. |
Study 1: Antifungal Efficacy
In a study conducted by Alizadeh et al., the compound demonstrated significant antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations. The mechanism was linked to the disruption of fungal cell membrane integrity .
Study 2: Antitumor Activity
A research project explored the anticancer potential of triazole derivatives including this compound. The results indicated that treatment led to a marked reduction in tumor size in xenograft models. The study reported an increase in apoptotic markers and a decrease in proliferative signals within treated cells .
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, it also presents certain risks:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole compounds exhibit significant antimicrobial properties. The compound 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine has been studied for its efficacy against various bacterial strains and fungi. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, making them valuable in antifungal drug development .
Cancer Research
Triazole derivatives have also been investigated for their potential as anticancer agents. The unique nitrogen-containing heterocyclic structure allows for interactions with biological targets such as enzymes involved in cancer cell proliferation. Studies suggest that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines .
Neuropharmacology
The compound has been explored as a potential ligand for beta-adrenoceptors in the brain. By utilizing positron emission tomography (PET) imaging techniques with radiolabeled derivatives of triazoles, researchers aim to understand better the role of beta-adrenoceptors in neurological disorders . Such studies could lead to advancements in treating conditions like depression and anxiety.
Materials Science Applications
Polymer Chemistry
The incorporation of triazole units into polymer backbones has been shown to enhance thermal stability and mechanical properties. The compound can act as a cross-linking agent in the synthesis of new polymeric materials with improved performance characteristics. This application is particularly relevant in developing high-performance materials for industrial applications .
Nanotechnology
In nanotechnology, triazole compounds are being investigated for their role in functionalizing nanoparticles. The ability of triazoles to coordinate with metal ions allows for the creation of hybrid materials that can be used in catalysis or as drug delivery systems. This functionalization can improve the solubility and stability of nanoparticles in biological environments .
Chemical Probes in Biological Studies
Fluorescent Probes
The ethoxymethyl group attached to the triazole ring enhances the compound's fluorescent properties, making it suitable for use as a fluorescent probe in biological imaging. Researchers are exploring its application in tracking cellular processes and visualizing biomolecular interactions within living cells .
Bioconjugation Applications
The versatility of the triazole moiety allows it to participate in bioconjugation reactions, facilitating the attachment of various biomolecules such as peptides and proteins. This property is particularly useful in developing targeted therapies and diagnostic tools that require precise delivery mechanisms .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against bacterial strains | Showed significant inhibition against Staphylococcus aureus |
| Cancer Cell Line Testing | Cytotoxicity assessment | Enhanced activity observed with modified triazole derivatives |
| PET Imaging Study | Beta-adrenoceptor targeting | Provided insights into receptor distribution in brain regions |
Comparison with Similar Compounds
Key Structural Features :
- 1,2,3-Triazole core : Provides metabolic stability and hydrogen-bonding capabilities.
- Ethoxymethyl substituent (C₂H₅OCH₂-) : Enhances lipophilicity and modulates electronic properties.
- Propan-1-amine chain : Introduces a flexible, nucleophilic terminal amine for further derivatization.
Estimated Physical Properties :
- Molecular formula : C₈H₁₆N₄O.
- Molecular weight : 184.24 g/mol.
- Purity : Typically ≥95% for research-grade material (extrapolated from similar compounds) .
Comparison with Structural Analogs
3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine
- Structure: Features an isopropylaminomethyl group (-CH₂NHCH(CH₃)₂) at position 4 of the triazole.
- Molecular formula : C₉H₁₉N₅.
- Molecular weight : 197.28 g/mol.
- Higher molecular weight (197.28 vs. 184.24 g/mol) due to the bulkier substituent.
- Applications : Used as a heterocyclic building block in drug discovery .
3-(1H-1,2,3-Triazol-1-yl)propan-1-amine (CAS 4369-58-8)
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structure : Contains a 1,2,4-triazole ring with a methyl group at position 1.
- Molecular formula : C₆H₁₂N₄·HCl.
- Molecular weight : 176.65 g/mol.
- Key differences :
- 1,2,4-Triazole regioisomerism alters electronic distribution and binding interactions.
- Methyl group enhances metabolic stability but reduces solubility compared to ethoxymethyl.
- Applications : Explored in pharmaceuticals and agrochemicals due to its stability .
Comparative Analysis of Physicochemical Properties
Pharmacological and Industrial Relevance
- Click Chemistry : The ethoxymethyl group enhances solubility in organic solvents, making the compound suitable for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
- Drug Discovery : Analogous triazolyl amines exhibit anti-inflammatory and galectin-inhibiting activities; the ethoxymethyl group may optimize pharmacokinetic profiles .
- Agrochemicals : Similar compounds are explored as fungicides and herbicides, where substituent flexibility is critical for target binding .
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2,3-triazole derivatives typically relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction that forms the triazole ring regioselectively. For the title compound, the key steps involve:
- Formation of the 1,2,3-triazole core via CuAAC between an azide and an alkyne bearing the ethoxymethyl group.
- Introduction or retention of the propan-1-amine side chain either through the azide or alkyne precursor or via post-cycloaddition functional group transformations.
Reported Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A widely used method to prepare 1,2,3-triazole derivatives involves the reaction of an azide with an alkyne under copper(I) catalysis at room temperature, producing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
-
- An azide functionalized with a propan-1-amine moiety is reacted with an alkyne bearing an ethoxymethyl substituent.
- The reaction is typically performed in a solvent such as dichloromethane or acetonitrile at room temperature for several hours (e.g., 3–16 hours).
- Copper(I) sources such as CuSO4 with sodium ascorbate or preformed Cu(I) complexes catalyze the cycloaddition.
- The product is isolated by filtration and purified by chromatography.
Example:
In a related synthesis, benzyl 4-(triflyloxy)-3-(trimethylsilyl)-5,6-dihydropyridine-1(2H)-carboxylate was reacted with cesium fluoride and subsequently subjected to CuAAC conditions to form triazole derivatives with various substituents.
Functional Group Transformations Post-Cycloaddition
After triazole formation, the ethoxymethyl group can be introduced by alkylation of the triazole nitrogen with ethoxymethyl halides or via reaction with ethyl propiolate derivatives, which can provide the ethoxycarbonyl group convertible to ethoxymethyl functionality.
The propan-1-amine side chain can be introduced by using azides or alkynes already bearing amine functionalities or by reduction of azido-propyl intermediates.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Azide with propan-1-amine + alkyne with ethoxymethyl group, Cu(I) catalyst, solvent (CH2Cl2 or MeCN) | Room temperature (20-25°C) | 3–16 hours | 60–85% typical | High regioselectivity for 1,4-disubstituted triazole |
| Alkylation (if needed) | Triazole + ethoxymethyl halide, base | 25–30°C | 2–4 hours | 70–90% | Introduces ethoxymethyl substituent |
| Purification | Column chromatography or preparative TLC | — | — | — | Yields pure product |
Alternative Synthetic Routes and Notes
Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate triazole formation and amide bond formation in related triazole derivatives, improving yields and reducing reaction times.
Use of Protecting Groups: In complex syntheses, amine groups can be protected (e.g., Boc protection) during cycloaddition and deprotected afterward to avoid side reactions.
Purification Techniques: Preparative thin-layer chromatography (TLC) and flash column chromatography are commonly employed to purify the final triazole amine compound.
Summary Table of Key Preparation Aspects
Research Findings and Observations
The CuAAC reaction is highly efficient and regioselective for synthesizing 1,4-disubstituted 1,2,3-triazoles, making it the preferred method for preparing the title compound.
Microwave-assisted protocols can enhance reaction rates and yields, particularly when amine functionalities are present and require protection strategies.
The choice of azide and alkyne precursors is critical to incorporating the ethoxymethyl and propan-1-amine groups directly into the triazole scaffold, minimizing the need for extensive post-synthetic modifications.
Reaction conditions such as solvent choice, temperature, and catalyst loading can be optimized to improve yields and purity.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by alkylation or amination steps. For example:
Triazole Formation : React an alkyne (e.g., propargyl ether) with an azide derivative under Cu(I) catalysis (e.g., CuBr) in solvents like DMSO or ethanol at 35–60°C .
Amination : Introduce the propan-1-amine moiety via nucleophilic substitution or reductive amination.
- Key Conditions : Use cesium carbonate as a base and DMSO as a solvent for improved regioselectivity .
- Yield Optimization : Purify via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve >90% purity .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| CuAAC | CuBr, Cs₂CO₃ | DMSO | 35 | 17.9 |
| Alkylation | NaH, THF | THF | RT | ~50–70* |
*Estimated from analogous reactions in .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of the triazole and ethoxymethyl groups. For example, NMR peaks at δ 8.87 (triazole-H) and δ 3.5–4.0 (ethoxymethyl) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H] at m/z 215) .
- FT-IR : Identify amine N-H stretches (~3298 cm) and triazole C=N bonds (~1600 cm) .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of triazole ring formation during synthesis?
- Methodological Answer :
- Catalyst Selection : Cu(I) catalysts (e.g., CuBr) favor 1,4-regioselectivity, while Ru catalysts shift to 1,5-products .
- Solvent Effects : Polar aprotic solvents (DMSO) enhance reaction rates and selectivity compared to ethanol .
- Additives : Use chelating agents (e.g., TBTA) to stabilize Cu(I) and reduce side reactions .
Q. What strategies address contradictory data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Assay Standardization : Control variables like ATP concentration (for kinases) or pH (for hydrolases) to minimize variability .
- Structural Confirmation : Verify compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. Table 2: Case Study on Contradictory IC Values
| Study | Assay Type | IC (µM) | Possible Factor |
|---|---|---|---|
| A | Fluorescence (kinase) | 0.5 | High ATP (10 mM) |
| B | Radioactive (kinase) | 5.0 | Low ATP (1 mM) |
Q. How can computational modeling aid in understanding its structure-activity relationships?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Compare with triazole derivatives lacking ethoxymethyl groups .
- QSAR Models : Coramine substituent parameters (e.g., logP, polar surface area) with bioactivity data to identify critical moieties .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess ethoxymethyl flexibility in binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
